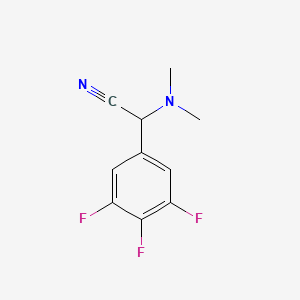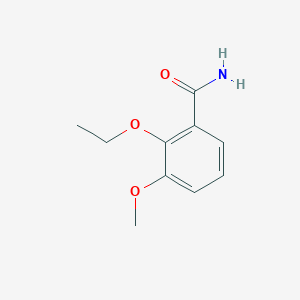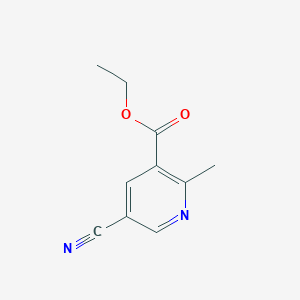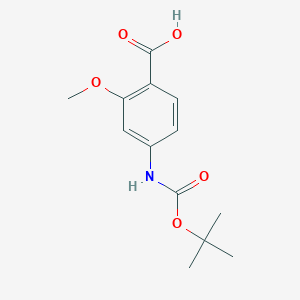
2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile is an organic compound that features a trifluorophenyl group attached to a dimethylamino acetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile typically involves the reaction of 3,4,5-trifluorobenzaldehyde with dimethylamine and a cyanide source. Common reagents and conditions might include:
Reagents: 3,4,5-trifluorobenzaldehyde, dimethylamine, sodium cyanide or potassium cyanide.
Conditions: Solvent such as ethanol or methanol, temperature control (often room temperature to reflux), and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis with considerations for safety, cost, and efficiency. This might involve continuous flow reactors, automated systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Potentially forming corresponding oxides or other oxidized derivatives.
Reduction: Reducing agents might convert the nitrile group to an amine.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Reagents like halogens, nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines or other reduced forms.
Substitution: Substituted trifluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies.
Medicine: Possible pharmaceutical applications due to its structural features.
Industry: Use in the development of agrochemicals or other industrial chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific application. For instance, in a pharmaceutical context, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dimethylamino)-2-(4-fluorophenyl)acetonitrile
- 2-(Dimethylamino)-2-(3,5-difluorophenyl)acetonitrile
Uniqueness
The presence of three fluorine atoms on the phenyl ring can significantly alter the compound’s electronic properties, making it unique compared to similar compounds with fewer fluorine atoms.
Eigenschaften
Molekularformel |
C10H9F3N2 |
|---|---|
Molekulargewicht |
214.19 g/mol |
IUPAC-Name |
2-(dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile |
InChI |
InChI=1S/C10H9F3N2/c1-15(2)9(5-14)6-3-7(11)10(13)8(12)4-6/h3-4,9H,1-2H3 |
InChI-Schlüssel |
GJOKSFAWSOKRBB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(C#N)C1=CC(=C(C(=C1)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl2-{[(3-methyloxetan-3-yl)methyl]amino}but-3-enoate](/img/structure/B15229803.png)


![(1S,5S)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B15229820.png)

![3-Oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B15229842.png)
![Benzo[d]isothiazol-5-ylmethanol](/img/structure/B15229844.png)

![tert-Butyl 2-hydroxy-1-methyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B15229850.png)

![5-(Aminomethyl)-7-chloro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-ol](/img/structure/B15229867.png)

![6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15229891.png)
